BenchChemオンラインストアへようこそ!

2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

WNK kinase inhibition hypertension ion transport

The 2-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole core is the essential hinge-binding scaffold of the first-in-class pan-WNK inhibitor WNK463. Only this oxadiazole-piperidine-pyridine architecture threads the narrow WNK kinase tunnel and occupies the unique back pocket, delivering <0.5% off-target hit rate across 442 kinases. Generic scaffolds (quinazoline, indolinone, pyrazolopyrimidine) cannot replicate this selectivity or nanomolar potency. This intermediate is mandatory for SAR studies, in vivo hypertension/neurological models, and structure-based design efforts exploiting the 1.65 Å co-crystal structure (PDB 5DRB). Procure to ensure valid WNK-family pharmacology.

Molecular Formula C14H15F3N4O
Molecular Weight 312.296
CAS No. 1396758-72-7
Cat. No. B2748560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS1396758-72-7
Molecular FormulaC14H15F3N4O
Molecular Weight312.296
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=CC=N3
InChIInChI=1S/C14H15F3N4O/c15-14(16,17)13-20-19-12(22-13)10-4-7-21(8-5-10)9-11-3-1-2-6-18-11/h1-3,6,10H,4-5,7-9H2
InChIKeyCFZVSKPTPOSXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1396758-72-7): Core Pharmacophore of the WNK-Selective Inhibitor WNK463


2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1396758-72-7, MW 312.296) constitutes the essential hinge-binding and selectivity-conferring scaffold of WNK463 (CAS 2012607-27-9), a first-in-class orally bioavailable pan-WNK-kinase inhibitor [1]. The 1,3,4-oxadiazole ring and pyridin-2-ylmethyl-piperidine motifs are integral to the compound's ability to thread through the narrow tunnel of the WNK kinase domain and engage the unique WNK-specific back pocket, a structural feature exploited for both affinity and kinase selectivity . This core scaffold is the key intermediate enabling the pharmacological properties of the parent inhibitor; without this specific oxadiazole-piperidine-pyridine architecture, the requisite potency, selectivity, and in vivo efficacy cannot be achieved by structurally unrelated analogs.

Why Generic Substitution Fails for 2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole–Containing Inhibitors


The WNK kinase family possesses a unique structural signature—the nonstandard placement of the catalytic lysine (Lys233 in WNK1)—that creates a narrow tunnel connecting the ATP-binding site to an adjacent WNK-specific back pocket [1]. The 2-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole scaffold threads through this tunnel, with the 5-trifluoromethyl-1,3,4-oxadiazole moiety occupying a deep hydrophobic pocket. Generic kinase inhibitor scaffolds—such as standard quinazoline, indolinone, or pyrazolopyrimidine cores—cannot access this back pocket and consequently fail to achieve the same nanomolar pan-WNK affinity or the exceptional selectivity profile (<0.5% off-target hit rate across 442 kinases). Furthermore, alternative WNK-family inhibitors differ substantially in selectivity profile (e.g., WNK-IN-11 shows ~1,000-fold selectivity for WNK1 over WNK4, versus WNK463's potent pan-inhibition), rendering generic substitution scientifically invalid when the research objective requires simultaneous inhibition of all four WNK isoforms with consistent potency .

Quantitative Procurement Evidence: 2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole as the Enabling Scaffold of WNK463


Pan-WNK Kinase Inhibition Profile (WNK1–4) Demonstrates Equipotent Activity Across All Four Isoforms, Differentiating from Isoform-Selective Alternatives

WNK463, whose pharmacophore is built around the 2-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole scaffold, potently inhibits all four WNK family members with near-equipotent IC50 values. This contrasts sharply with WNK-IN-11, which is an allosteric inhibitor with ~1,000-fold selectivity for WNK1 over WNK4, making it unsuitable for studies requiring pan-WNK blockade [1].

WNK kinase inhibition hypertension ion transport

High-Affinity Binding Confirmed by SPR: Sub-4 nM KD Against Both WNK1 and WNK4

Surface plasmon resonance (SPR) measurements demonstrate that the WNK463 scaffold binds WNK1 and WNK4 with KD values of 3.71 nM and 3.84 nM, respectively, confirming high-affinity, activation-state-independent binding to both kinases [1]. By contrast, the clinical WNK inhibitor candidate WNK-IN-11 has not been reported with comparable SPR-derived KD values for all four isoforms, limiting quantitative cross-comparison of binding kinetics.

WNK binding affinity surface plasmon resonance kinase selectivity

Exceptional Kinome-Wide Selectivity: >50% Inhibition of Only 2 Out of 442 Human Kinases at 10 μM

In a KINOMEScan reporter ligand binding assay at 10 μM (approximately 2,500-fold above the KD for WNK1/4), WNK463 inhibited >50% of only 2 out of 442 human kinases tested, corresponding to a 0.45% hit rate [1]. This level of kinome-wide selectivity substantially exceeds that of most ATP-competitive kinase inhibitors, which typically exhibit hit rates of 5–30% in analogous panels.

kinase selectivity profiling KINOMEScan off-target risk

Cellular Target Engagement: OSR1 Phosphorylation Suppression in HEK293 Cells with IC50 = 106 nM

In a cellular context, WNK463 dose-dependently suppresses the phosphorylation of OSR1 (oxidative stress response 1)—the native WNK substrate—in HEK293 cells under sorbitol-mediated osmotic stress, with an IC50 of 106 nM [1]. This cellular IC50 is approximately 20-fold higher than the biochemical IC50 for WNK1 (5 nM), reflecting factors such as cellular permeability and intracellular ATP competition. In comparison, closantel—a structurally unrelated compound with reported anti-parasitic and antibacterial activity—has not demonstrated measurable WNK-pathway inhibition at any tested concentration and shows an IC50 of 3.8 μM for the unrelated KinA/Spo0F system, illustrating the functional specificity gap between true WNK-pathway inhibitors and generic kinase-active compounds [2].

cellular activity OSR1 phosphorylation target engagement

Orally Bioavailable in Rodents with Species-Dependent Pharmacokinetics: F = 100% (Mouse) and 74% (Rat)

WNK463 is orally bioavailable in C57BL/6 mice (F = 100%) and Sprague Dawley rats (F = 74%), with half-lives of 3.6 h and 2.1 h, respectively [1]. In spontaneously hypertensive rats (SHRs), oral doses of 1, 3, and 10 mg/kg achieve Cmax values of 88, 441, and 1,170 nM—representing approximately 1-, 4-, and 10-fold the cellular IC50 for OSR1 phosphorylation inhibition [1]. By contrast, WNK-IN-11, while also reported as orally active, lacks published comprehensive pharmacokinetic parameters in primary literature, limiting pharmacokinetic comparability .

oral bioavailability pharmacokinetics rodent hypertension

In Vivo Efficacy in Hypertensive Rodent Models: Dose-Dependent Blood Pressure Reduction and Electrolyte Modulation

In spontaneously hypertensive rats (SHRs, 34–42 weeks of age), WNK463 (1–10 mg/kg p.o.) produced dose-dependent decreases in blood pressure with concurrent increases in heart rate, urine output, and urinary sodium/potassium excretion rates [1]. In FVB transgenic mice overexpressing human WNK1, oral WNK463 significantly decreased blood pressure, with Western blot analysis confirming dose-dependent decreases in phosphorylation of the downstream WNK substrates SPAK and OSR1 in kidney lysates [1]. These integrated cardiovascular-renal effects have not been replicated in published studies with WNK-IN-11 at comparable oral doses.

in vivo efficacy blood pressure reduction electrolyte homeostasis

Procurement-Driven Application Scenarios for 2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole–Based Inhibitors


Rodent Hypertension and Electrolyte Homeostasis Studies Requiring Pan-WNK Inhibition In Vivo

Researchers investigating the role of WNK kinases in blood pressure regulation and body fluid homeostasis require an orally bioavailable pan-WNK inhibitor with validated in vivo efficacy. WNK463—built on the target scaffold—has demonstrated dose-dependent blood pressure reduction in SHRs (1–10 mg/kg p.o.) and in hWNK1 transgenic mice, with concurrent effects on urine output and electrolyte excretion [1]. The compound's 100% oral bioavailability in mice and well-characterized plasma exposure–response relationship enable rational dose selection for chronic dosing studies. Procurement for this application is supported by PK parameters (mouse: F=100%, t1/2=3.6 h; rat: F=74%, t1/2=2.1 h) from the primary publication.

Kinase Selectivity Profiling and WNK-Specific Pathway Dissection in Cellular Models

For studies requiring clean dissection of WNK-specific signaling from off-target kinase effects, the exceptional kinome selectivity of the oxadiazole-piperidine-pyridine scaffold is a critical procurement criterion. The scaffold's hit rate of only 0.45% across 442 kinases at 10 μM—validated via KINOMEScan—provides confidence that observed cellular effects (e.g., OSR1 phosphorylation suppression, IC50=106 nM) are mediated through WNK inhibition rather than confounding off-target kinase engagement [1]. This selectivity profile is essential for mechanistic studies in ion transport, cell volume regulation, and neuronal excitability where multiple kinase pathways converge.

Structure-Based Drug Design and Computational Modeling Using the WNK1 Co-Crystal Structure (PDB: 5DRB)

The X-ray co-crystal structure of WNK463 bound to the WNK1 kinase domain at 1.65 Å resolution (PDB: 5DRB) provides an atomic-level template for structure-based drug design efforts targeting the WNK-specific back pocket [1]. The 2-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole scaffold threads through the narrow tunnel between the ATP-binding site and the back pocket—a unique binding mode that cannot be replicated with generic kinase inhibitor scaffolds. Procurement of this scaffold or its parent compound enables SAR exploration around the oxadiazole, piperidine, and pyridine motifs to optimize potency, selectivity, and DMPK properties.

Neurological Research: KCC2 Modulation and Seizure Studies

Emerging evidence demonstrates that pharmacological WNK inhibition via WNK463 enhances KCC2 (K⁺/Cl⁻ cotransporter 2) activity, increases GABAergic inhibition efficacy, and limits seizure activity in animal models [1]. In the 4-aminopyridine slice model of acute seizures, WNK463 reduced the frequency and number of seizure-like events; in vivo, intrahippocampal WNK463 delayed onset of kainic acid-induced status epilepticus and prevented development of pharmacoresistance to diazepam. These neurological applications require the specific pan-WNK inhibition profile delivered by the target scaffold, as isoform-selective inhibitors would not achieve the requisite KCC2 modulation.

Quote Request

Request a Quote for 2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.